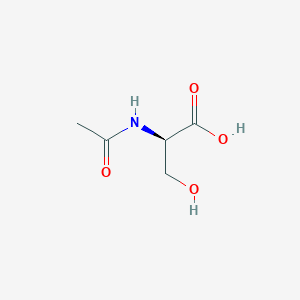

N-Acetyl-d-serine

描述

®-2-acetamido-3-hydroxypropanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes It is known for its structural similarity to serine and threonine, which are essential amino acids

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-acetamido-3-hydroxypropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-serine.

Acetylation: The hydroxyl group of ®-serine is acetylated using acetic anhydride in the presence of a base like pyridine.

Hydrolysis: The acetylated product is then hydrolyzed under acidic conditions to yield ®-2-acetamido-3-hydroxypropanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-2-acetamido-3-hydroxypropanoic acid may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as acylases and hydrolases are employed to catalyze specific reactions, providing a more environmentally friendly and efficient production process.

化学反应分析

Types of Reactions

®-2-acetamido-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-substituted derivatives.

科学研究应用

Neurotransmission Modulation

N-Acetyl-d-serine is recognized for its role as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This modulation is crucial for several physiological processes:

- Synaptic Plasticity : D-serine, the active form of this compound, is essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It enhances synaptic transmission by activating NMDA receptors, facilitating calcium influx necessary for synaptic strengthening .

- Neuroprotection : Research indicates that d-serine can exert neuroprotective effects against excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal injury or death. This property makes it a candidate for therapeutic interventions in neurodegenerative diseases .

Schizophrenia and Psychotic Disorders

This compound has been extensively studied for its therapeutic potential in schizophrenia:

- Adjunct Therapy : Clinical trials have shown that supplementation with d-serine can improve negative symptoms of schizophrenia when used alongside antipsychotic medications. A meta-analysis indicated significant improvements in negative symptoms measured by the Scale for the Assessment of Negative Symptoms (SANS) and the Positive and Negative Symptom Scale (PANSS) negative symptom subscale .

- Cognitive Enhancement : Studies suggest that d-serine may enhance cognitive functions in patients with schizophrenia, particularly in executive functions and memory tasks . The correlation between serum levels of d-serine and cognitive performance underscores its potential role in cognitive therapies.

Alzheimer's Disease

Emerging evidence suggests that d-serine levels are altered in Alzheimer's disease, making it a potential biomarker for disease progression:

- Biomarker Potential : Elevated serum d-serine levels have been associated with the progression of Alzheimer's disease, indicating its utility as a biomarker for early diagnosis and monitoring disease progression .

- Therapeutic Role : Given its role in modulating NMDA receptor activity, d-serine may contribute to neuroprotective strategies aimed at slowing cognitive decline associated with Alzheimer's disease .

Other Psychiatric Disorders

This compound has also been explored for various other conditions:

- Depression and Anxiety : Preliminary studies suggest that d-serine may have antidepressant effects, potentially through its action on NMDA receptors and modulation of glutamatergic neurotransmission .

- Post-Traumatic Stress Disorder (PTSD) : Research indicates that d-serine could be beneficial in managing symptoms associated with PTSD by enhancing cognitive processing and emotional regulation .

Safety and Side Effects

While this compound shows promise, safety concerns have been noted:

- Nephrotoxicity : High doses of d-serine have been linked to nephrotoxic effects in animal studies; however, human studies report minimal renal abnormalities at therapeutic doses . Continuous monitoring during clinical use is advised to mitigate risks.

Summary Table of Clinical Studies

| Study Reference | Condition | Sample Size | Dose | Outcome |

|---|---|---|---|---|

| Kantrowitz et al. (2010) | Schizophrenia | 20 | 60 mg/kg/day | Improved negative symptoms |

| Tsai et al. (2011) | Schizophrenia | 14 | 30 mg/kg/day | Enhanced cognitive function |

| Ermilov et al. (2015) | Schizophrenia | 10 | 3 g/day | No significant side effects |

| Weiser et al. (2017) | PTSD | 97 | 30 mg/kg/day | Reduction in PTSD symptoms |

作用机制

The mechanism of action of ®-2-acetamido-3-hydroxypropanoic acid involves its interaction with various enzymes and receptors in the body. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.

相似化合物的比较

Similar Compounds

Serine: An essential amino acid with a similar structure but lacks the acetyl group.

Threonine: Another essential amino acid with a similar structure but has an additional methyl group.

Uniqueness

®-2-acetamido-3-hydroxypropanoic acid is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to serine and threonine. This modification allows it to participate in unique biochemical reactions and makes it a valuable compound in various research and industrial applications.

生物活性

N-Acetyl-d-serine (NAS) is a derivative of d-serine, an amino acid that plays a crucial role in various neurological functions, particularly as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). This article explores the biological activity of NAS, focusing on its mechanisms, therapeutic potential, and implications for neurological disorders.

Overview of d-Serine and this compound

d-Serine is synthesized in the brain primarily through the action of serine racemase, which converts L-serine to d-serine. It is involved in synaptic plasticity, learning, and memory by modulating NMDAR activity. NAS, as an acetylated form of d-serine, may enhance the stability and bioavailability of d-serine in biological systems.

- NMDAR Modulation :

- Neuroprotective Effects :

- Influence on Cognitive Function :

Pharmacokinetics

The pharmacokinetic profile of NAS is crucial for its therapeutic application:

- Absorption and Distribution : NAS shows linear kinetics with peak plasma concentrations achieved within 1-2 hours post-administration.

- Half-life : The half-life of NAS is approximately 3.3 hours, indicating a relatively short duration of action which may require multiple dosing for sustained effects .

Case Study 1: Cognitive Impairment in Alzheimer's Disease

A study assessed serum levels of d-serine in AD patients compared to healthy controls. It found significant increases in serum d-serine correlating with cognitive decline. This suggests that modulating d-serine levels through NAS could be beneficial in managing AD symptoms .

Case Study 2: Safety Profile

In clinical trials evaluating the safety of d-serine and its derivatives, only minor renal abnormalities were reported, which resolved upon cessation of treatment. This highlights the potential safety of NAS even at higher doses when monitored appropriately .

Comparative Analysis Table

| Parameter | This compound | D-Serine |

|---|---|---|

| Role | Co-agonist at NMDAR | Co-agonist at NMDAR |

| Pharmacokinetics | Short half-life (~3.3h) | Short half-life (~3h) |

| Therapeutic Potential | Neuroprotection | Neuroprotection |

| Safety Profile | Generally safe | Minor renal issues |

属性

IUPAC Name |

(2R)-2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316393 | |

| Record name | N-Acetyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152612-69-6 | |

| Record name | N-Acetyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152612-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-acetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。